(3alpha)-3-chloro-Cholest-4-ene

Description

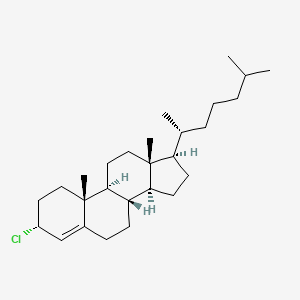

(3alpha)-3-chloro-Cholest-4-ene is a halogenated sterol derivative characterized by a chlorine atom at the 3α position of the cholest-4-ene backbone. This substitution introduces distinct electronic and steric effects, altering its physicochemical properties compared to unmodified sterols like cholesterol or cholestanol.

Propriétés

IUPAC Name |

(3R,8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25H,6-16H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOWLIHHJYBRRJ-VEIPTCAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha)-3-chloro-Cholest-4-ene typically involves the chlorination of cholesterol. This process can be carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 3alpha position .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

(3alpha)-3-chloro-Cholest-4-ene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the chlorinated compound back to its parent hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of the parent hydrocarbon.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(3alpha)-3-chloro-Cholest-4-ene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and membrane dynamics.

Medicine: Investigated for potential therapeutic applications, including its role in modulating cholesterol metabolism and as a potential drug candidate

Mécanisme D'action

The mechanism of action of (3alpha)-3-chloro-Cholest-4-ene involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The chlorine atom at the 3alpha position can influence the compound’s binding affinity and activity, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares (3alpha)-3-chloro-Cholest-4-ene with steroidal and halogenated analogs, focusing on structural, electronic, and functional differences.

Neuroactive Steroids (e.g., Co 2-6749)

- Structure: Co 2-6749 (3α,21-dihydroxy-3β-trifluoromethyl-19-nor-5β-pregnan-20-one) features a 3α-hydroxyl group and a 3β-trifluoromethyl substituent on a pregnane backbone .

- Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, enhancing stability and modulating receptor binding.

- Biological Activity: Co 2-6749 acts as a selective GABA-A receptor modulator with anxiolytic properties, attributed to its 3α-hydroxy configuration .

Androstane Derivatives

- Structure : Androstane derivatives like 3α,17β-dihydroxy-5α-androstane (listed in ) share a steroidal core but lack halogenation .

- Functional Differences : The absence of a halogen in androstanes reduces their electrophilic character, favoring metabolic pathways like hydroxylation or sulfation. The chloro group in this compound may confer resistance to enzymatic degradation or enable covalent binding to cellular targets.

Halogenated Aromatics (e.g., 3-Chlorobenzaldehyde)

- Structure : 3-Chlorobenzaldehyde is a simple aromatic compound with a chloro substituent .

- Reactivity : The chloro group in 3-chlorobenzaldehyde participates in electrophilic substitution reactions, whereas in this compound, it may undergo nucleophilic substitution or elimination due to the steroidal backbone’s rigidity.

Table 1: Structural and Functional Comparison

Key Research Findings and Hypotheses

Reactivity : The 3α-chloro group in this compound may render it more reactive than hydroxylated or fluorinated steroids, favoring participation in nucleophilic reactions .

Biological Interactions : Unlike Co 2-6749, which binds GABA-A receptors via hydrogen bonding, the chloro group’s steric bulk and electronegativity could hinder receptor engagement in this compound .

Metabolic Stability : Chlorinated steroids may exhibit prolonged half-lives compared to hydroxylated analogs, as seen in halogenated aromatics like 3-chlorobenzaldehyde .

Activité Biologique

(3alpha)-3-chloro-Cholest-4-ene, a chlorinated derivative of cholesterol, has garnered attention in recent research for its biological activities and potential applications in various fields, including pharmacology and biochemistry. This article explores its biological activity, including enzymatic interactions, metabolic pathways, and implications for health.

- Molecular Formula : C27H45Cl

- Molecular Weight : 405.11 g/mol

- CAS Number : 13901-10-5

- Structure : The compound features a cholestane backbone with a chlorine atom at the 3α position and a double bond at the 4 position.

Biological Activity Overview

This compound exhibits several biological activities that are primarily linked to its interaction with steroidogenic pathways and its influence on various enzymes involved in steroid metabolism.

Enzymatic Interactions

- Inhibition of Steroidogenic Enzymes : Research indicates that this compound can inhibit key enzymes involved in steroidogenesis, such as 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A). These enzymes are crucial for the conversion of cholesterol to active steroid hormones, impacting conditions like prostate cancer and other androgen-dependent diseases .

- Metabolic Pathways : The compound is metabolized by 3βHSD into various metabolites that may have distinct biological effects. For instance, studies have shown that its metabolites can modulate androgen receptor (AR) activity, influencing gene expression related to androgen signaling pathways .

Case Study 1: Prostate Cancer Cell Lines

A study investigated the effects of this compound on prostate cancer cell lines LNCaP and LAPC4. The findings revealed:

- Inhibition of DHT-Induced Gene Expression : Treatment with the compound resulted in a significant reduction in dihydrotestosterone (DHT)-induced expression of AR target genes, suggesting potential therapeutic implications for managing castration-resistant prostate cancer (CRPC) .

- Metabolite Profiles : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis demonstrated that the compound was metabolized into several active forms, including Δ4-galeterone and its derivatives, which exhibited varying degrees of potency against AR degradation .

Case Study 2: Cholesterol Metabolism

Another study focused on the role of this compound in cholesterol metabolism:

- Bile Acid Synthesis : The compound was shown to affect bile acid synthesis pathways by interacting with enzymes responsible for converting cholesterol into bile acids. This interaction could have implications for managing lipid disorders .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C27H45Cl |

| Molecular Weight | 405.11 g/mol |

| CAS Number | 13901-10-5 |

| Enzyme Inhibition | 3βHSD, SRD5A |

| Biological Effects | AR modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.